Divergent Enzyme Selectivity: Gal-PUGNAc Exclusively Inhibits β-Hexosaminidases, Unlike Dual-Target PUGNAc
Gal-PUGNAc was specifically designed and demonstrated to be a highly selective inhibitor of human lysosomal β-hexosaminidases (HEXA/HEXB) with minimal inhibition of O-GlcNAcase (OGA) [1]. In stark contrast, the parent compound PUGNAc acts as a potent dual inhibitor of both enzyme classes, with a reported Ki of 0.036 µM for human lysosomal β-hexosaminidases and a Ki of 50 µM for human OGA, thereby lacking meaningful selectivity between the two targets [2]. This fundamental difference in target engagement profile defines the utility of Gal-PUGNAc as a chemical probe for deconvoluting hexosaminidase-specific cellular functions without the confounding contribution of concomitant OGA inhibition [1].
| Evidence Dimension | Target enzyme inhibition profile (selectivity for β-hexosaminidases vs. O-GlcNAcase) |
|---|---|
| Target Compound Data | Highly selective for human lysosomal β-hexosaminidases HEXA/HEXB; minimal O-GlcNAcase inhibition [1] |
| Comparator Or Baseline | PUGNAc: Ki = 0.036 µM for human lysosomal β-hexosaminidases; Ki = 50 µM for human OGA [2] |
| Quantified Difference | PUGNAc inhibits both HEXA/HEXB and OGA; Gal-PUGNAc inhibits HEXA/HEXB with negligible OGA inhibition [REFS-1, REFS-2] |
| Conditions | Enzyme inhibition assays using purified human lysosomal β-hexosaminidases (HEXA/HEXB) and recombinant human O-GlcNAcase [REFS-1, REFS-2] |
Why This Matters
Procurement of Gal-PUGNAc, rather than PUGNAc, enables unambiguous attribution of observed cellular phenotypes specifically to inhibition of lysosomal β-hexosaminidases, avoiding the interpretive ambiguity arising from concurrent modulation of O-GlcNAcylation pathways.
- [1] Stubbs, K. A., Macauley, M. S., & Vocadlo, D. J. (2009). A Selective Inhibitor Gal-PUGNAc of Human Lysosomal β-Hexosaminidases Modulates Levels of the Ganglioside GM2 in Neuroblastoma Cells. Angewandte Chemie International Edition, 48(7), 1300–1303. View Source
- [2] Yuzwa, S. A., Macauley, M. S., Heinonen, J. E., Shan, X., Dennis, R. J., He, Y., ... & Vocadlo, D. J. (2010). A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo. Nature Chemical Biology, 4(8), 483–490. (Supporting Information Table 1 for PUGNAc Ki values). View Source
